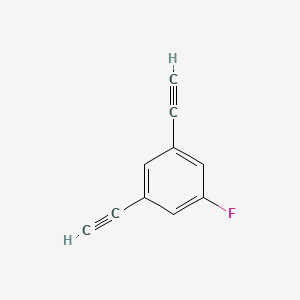

1,3-Diethynyl-5-fluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-diethynyl-5-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F/c1-3-8-5-9(4-2)7-10(11)6-8/h1-2,5-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIJCKPSMDCFKRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC(=C1)F)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Polymerization Studies of 1,3 Diethynyl 5 Fluorobenzene

1,3-Diethynyl-5-fluorobenzene as a Monomer in Polymer Science

This compound is an aromatic compound featuring two reactive ethynyl (B1212043) (-C≡CH) groups and a fluorine substituent on the benzene (B151609) ring. This unique combination of functional groups makes it a promising monomer for the synthesis of advanced polymer materials. The ethynyl groups serve as polymerizable units, capable of undergoing various types of polymerization reactions to form extended polymer chains and networks. The fluorine atom, with its high electronegativity and relatively small size, can impart distinct properties to the resulting polymer, such as increased thermal stability, altered electronic characteristics, and modified solubility, when compared to its non-fluorinated counterpart, 1,3-diethynylbenzene (B158350).

The rigid structure of the benzene ring and the linear geometry of the acetylene (B1199291) units predispose this monomer to the formation of polymers with high glass transition temperatures and thermal stability. Furthermore, the presence of two polymerizable groups allows for the creation of crosslinked, three-dimensional networks, which are often microporous or macroporous in nature. These porous structures are of great interest for applications in gas storage, separation, and catalysis. The π-conjugated system, extending through the benzene ring and the polyacetylene backbone, suggests that polymers derived from this compound will exhibit interesting optoelectronic properties, making them potential candidates for use in organic electronics. While extensive research has been conducted on the polymerization of 1,3-diethynylbenzene, the fluorinated derivative remains a more specialized area of investigation, with its full potential in polymer science still being explored.

Chain-Growth Insertion Polymerization Mechanisms

Chain-growth insertion polymerization is a powerful method for the synthesis of well-defined polymers from unsaturated monomers. In the context of this compound, this mechanism involves the sequential insertion of monomer units into a growing polymer chain that is attached to a metal catalyst. This process can lead to the formation of polyacetylene-type polymers with a high degree of structural control.

The polymerization of diethynylarenes, including 1,3-diethynylbenzene, has been successfully achieved using various transition metal catalysts. researchgate.net Rhodium(I)-based catalysts, in particular, have shown high efficacy in promoting the chain-growth insertion polymerization of these monomers. researchgate.net Complexes such as [Rh(nbd)acac] (nbd = norbornadiene, acac = acetylacetonate) are effective in initiating the polymerization, leading to the formation of polyacetylene-type networks. researchgate.net It is reasonable to extrapolate that similar catalytic systems would be effective for the polymerization of this compound. The fluorine substituent is not expected to interfere with the catalytic cycle of these rhodium complexes.

Other potential catalytic systems could include those based on other late transition metals like palladium and nickel, which are known to catalyze cross-coupling reactions involving alkynes. The choice of catalyst and ligands can significantly influence the polymerization process, including the rate of reaction, the molecular weight of the polymer, and the degree of crosslinking.

Table 1: Potential Catalytic Systems for the Polymerization of this compound

| Catalyst Precursor | Ligand | Probable Polymer Structure |

| [Rh(nbd)acac] | Acetylacetonate | Crosslinked polyacetylene network |

| [Pd(PPh₃)₄] | Triphenylphosphine | Potentially linear or branched polymers |

| [Ni(cod)₂] | Cyclooctadiene | Crosslinked polyacetylene network |

This table is illustrative and based on catalysts used for analogous non-fluorinated monomers.

The architecture of the polymer derived from this compound is highly dependent on the reaction conditions employed during polymerization. Key parameters that can be varied include temperature, monomer concentration, solvent, and reaction time. For the related monomer 1,3-diethynylbenzene, it has been shown that polymerization temperature plays a crucial role in determining the porosity of the resulting network. researchgate.net Polymerizations conducted at room temperature tend to yield predominantly microporous materials, while higher temperatures (e.g., 75°C) can lead to the formation of materials with both micropores and mesopores. researchgate.net

The concentration of the monomer can also influence the degree of crosslinking. Higher monomer concentrations are likely to favor intermolecular reactions, leading to more densely crosslinked and potentially less porous networks. The choice of solvent is also critical, as it can affect the solubility of the growing polymer chains and the accessibility of the catalytic sites. A solvent that promotes the swelling of the polymer network can facilitate further monomer insertion and crosslinking.

Table 2: Hypothetical Influence of Reaction Conditions on Polymer Properties

| Reaction Condition | Effect on Polymer Architecture | Expected Porosity |

| Low Temperature (e.g., 25°C) | Less crosslinking, more ordered chain packing | Primarily microporous |

| High Temperature (e.g., 75°C) | Increased crosslinking and chain entanglement | Microporous and mesoporous |

| High Monomer Concentration | High degree of crosslinking | Potentially lower surface area |

| Swelling Solvent | Facilitates diffusion and crosslinking | Can lead to macroporous structures |

This table presents expected trends based on studies of similar diethynylarene monomers.

Formation of π-Conjugated Polymer Networks

The polymerization of this compound leads to the formation of π-conjugated polymer networks. The π-conjugation arises from the alternating double and single bonds in the polyacetylene backbone and the aromatic nature of the benzene rings. These conjugated networks are of significant interest due to their potential applications in electronic and optoelectronic devices.

Hyper-crosslinked polymers (HCPs) are a class of porous materials characterized by an extensive three-dimensional network of crosslinked polymer chains. The synthesis of HCPs from this compound can be envisioned through post-polymerization modification or by direct polymerization under conditions that promote a high degree of crosslinking. For instance, Friedel-Crafts alkylation is a common method for creating hyper-crosslinked structures. In the context of the polymer from this compound, unreacted ethynyl groups or the aromatic rings themselves could be targeted for post-polymerization crosslinking.

The resulting hyper-crosslinked polymer would be expected to be an amorphous solid with high thermal and chemical stability. The extensive crosslinking creates a rigid network that is insoluble in common organic solvents. The introduction of fluorine into the polymer backbone may enhance the thermal stability of the hyper-crosslinked network.

The morphology of the polymer networks derived from this compound can range from microporous to macroporous, depending on the synthetic conditions. Micropores are defined as pores with a diameter of less than 2 nm, while macropores have diameters greater than 50 nm.

The formation of microporosity in these polymers is an intrinsic result of the inefficient packing of the rigid, crosslinked polymer chains. The BET (Brunauer-Emmett-Teller) surface area of such microporous polymers can be substantial, often in the range of several hundred to over a thousand square meters per gram. researchgate.net

Macroporous structures can be generated by employing templating methods or by using techniques such as polymerization in a high internal phase emulsion (HIPE). researchgate.net In a HIPE, the polymerization occurs in the continuous phase surrounding droplets of an immiscible liquid, which are later removed to leave behind a network of interconnected macropores. The walls of these macropores can themselves be microporous, leading to a hierarchical pore structure. The presence of the fluorine atom in this compound could influence the interfacial properties in an emulsion system, potentially affecting the resulting macroporous morphology.

Table 3: Anticipated Porous Properties of Polymers from this compound

| Polymerization Method | Expected Pore Structure | Potential BET Surface Area (m²/g) |

| Solution Polymerization (Room Temp.) | Microporous | 400 - 900 |

| Solution Polymerization (Elevated Temp.) | Micro- and Mesoporous | 600 - 1500 |

| High Internal Phase Emulsion (HIPE) | Hierarchical (Micro- and Macroporous) | 100 - 400 (micropore contribution) |

The data in this table is an estimation based on reported values for polymers from 1,3-diethynylbenzene. researchgate.net

Comparative Polymerization Behavior with Other Diethynylarene Isomers

The polymerization behavior of diethynylarenes is highly dependent on the substitution pattern of the ethynyl groups on the aromatic ring. A comparative analysis of this compound with its isomers, such as 1,2-, 1,3- (m-), and 1,4- (p-) diethynylbenzene, is crucial for understanding the structure-property relationships of the resulting polymers.

The presence of the fluorine atom in this compound is expected to influence its polymerization in several ways. The electron-withdrawing nature of fluorine can affect the electron density of the aromatic ring and the ethynyl groups, which in turn can alter the reactivity of the monomer in various polymerization reactions, including thermal and catalytic processes.

While direct comparative studies are scarce, general trends observed in the polymerization of diethynylbenzene isomers can provide insights. For instance, the thermal polymerization of diethynylbenzenes typically leads to highly crosslinked, insoluble materials. The rate and extent of crosslinking are influenced by the isomer structure. The para-isomer (1,4-diethynylbenzene) often produces more ordered structures upon polymerization compared to the meta-isomer (1,3-diethynylbenzene).

The introduction of a fluorine atom in the meta-position is likely to introduce further complexity. The steric hindrance and electronic effects of the fluorine substituent could influence the packing of the polymer chains and the final morphology of the material. A hypothetical comparison of key polymerization parameters is presented in the table below.

| Monomer | Expected Polymerization Onset Temperature | Tendency for Crosslinking | Potential Polymer Structure |

| 1,4-Diethynylbenzene | Lower | High | More ordered, potentially semi-crystalline domains |

| 1,3-Diethynylbenzene | Higher | Very High | Amorphous, highly crosslinked |

| This compound | Potentially altered by fluorine's electronic effect | Very High | Amorphous, highly crosslinked, with modified electronic properties |

This table is based on general principles of polymerization of diethynylarenes and the known effects of fluorine substitution. Experimental data is needed for direct comparison.

Advanced Materials Applications and Performance Characterization

Application in Organic Semiconductor Materials

The unique molecular architecture of 1,3-diethynyl-5-fluorobenzene, which features a trifunctional benzene (B151609) ring, makes it a valuable building block for the synthesis of advanced organic semiconductor materials. Its rigid structure, coupled with the electronic influence of the fluorine atom and the reactive ethynyl (B1212043) groups, allows for the creation of polymers with tailored properties for electronic applications.

Conjugated Polymers for Electronic Devices

This compound is a key monomer for the synthesis of conjugated polymers, particularly poly(phenylene ethynylene)s (PPEs). The rigid, rod-like structure of the resulting polymers, combined with the extended π-conjugation along the backbone, gives rise to unique photophysical and electronic properties. These characteristics are highly desirable for applications in organic electronics. The ethynyl groups serve as versatile handles for polymerization reactions, most notably through Sonogashira cross-coupling reactions, enabling the formation of well-defined polymer chains.

The incorporation of this compound into a polymer backbone imparts significant conformational rigidity. This rigidity helps to promote intermolecular π-π stacking, which is crucial for efficient charge transport in thin-film devices. The meta-substitution pattern of the ethynyl groups can lead to the formation of helical polymer structures, which can influence the chiroptical properties and morphology of the polymer films.

Role of Fluorine in Modulating Electronic Structures

The presence of a fluorine atom on the phenylene ring plays a critical role in modulating the electronic structure of the resulting conjugated polymers. Fluorine is a highly electronegative atom, which imparts a strong inductive (-I) effect, leading to a lowering of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels of the polymer. This lowering of the HOMO level is particularly beneficial for improving the oxidative stability and ambient air stability of the organic semiconductor material.

Furthermore, the fluorine atom can influence the intermolecular packing of the polymer chains in the solid state through non-covalent interactions, such as C–F···H hydrogen bonds. These interactions can lead to more ordered microstructures, which can enhance charge carrier mobility. The introduction of fluorine can also affect the planarity of the polymer backbone, which in turn influences the extent of π-conjugation and the polymer's optical and electronic properties.

Optoelectronic Device Integration

The tailored electronic and photophysical properties of polymers derived from this compound make them promising candidates for integration into a variety of optoelectronic devices.

Organic Photovoltaic (OPV) Devices

In the realm of organic photovoltaics, polymers incorporating this compound can potentially serve as either the electron donor or electron acceptor material in the active layer of a bulk heterojunction solar cell. The ability to tune the HOMO and LUMO energy levels through fluorination is a key advantage in optimizing the open-circuit voltage (Voc) and ensuring efficient charge separation at the donor-acceptor interface. The rigid backbone of these polymers can also contribute to higher charge carrier mobilities, which is essential for achieving high short-circuit currents (Jsc) and fill factors (FF).

Light-Emitting Diodes (OLEDs) and Transistors

Polymers based on this compound are also of interest for applications in organic light-emitting diodes and organic field-effect transistors (OFETs). In OLEDs, the wide bandgap that can be achieved with PPEs makes them suitable as host materials for phosphorescent emitters or as blue-emitting materials themselves. The high thermal stability imparted by the fluorinated aromatic rings is also advantageous for device longevity.

For OFET applications, the enhanced charge transport characteristics resulting from the rigid polymer backbone and favorable intermolecular packing induced by fluorine substituents are highly desirable. The development of high-mobility p-type or n-type semiconducting polymers based on this monomer could pave the way for their use in flexible and transparent electronic circuits.

Performance Metrics in Optoelectronic Devices (e.g., Power Conversion Efficiency, Charge Transport Characteristics)

The performance of optoelectronic devices incorporating polymers derived from this compound is evaluated based on several key metrics. While specific performance data for homopolymers of this compound is not extensively reported, the following table provides an illustrative example of typical performance metrics for related fluorinated conjugated polymers in OPV and OFET devices.

| Device Type | Performance Metric | Typical Value Range for Fluorinated PPEs | Significance |

|---|---|---|---|

| Organic Photovoltaic (OPV) | Power Conversion Efficiency (PCE) | 5 - 12% | Overall device efficiency in converting sunlight to electricity. |

| Organic Photovoltaic (OPV) | Open-Circuit Voltage (Voc) | 0.7 - 1.0 V | Determines the maximum voltage from the solar cell. |

| Organic Photovoltaic (OPV) | Short-Circuit Current (Jsc) | 10 - 20 mA/cm² | Maximum current from the solar cell under illumination. |

| Organic Photovoltaic (OPV) | Fill Factor (FF) | 60 - 75% | A measure of the "squareness" of the J-V curve, indicating extraction efficiency. |

| Organic Field-Effect Transistor (OFET) | Charge Carrier Mobility (µ) | 10⁻³ - 1 cm²/Vs | Indicates how quickly charge carriers move through the semiconductor. |

| Organic Field-Effect Transistor (OFET) | On/Off Current Ratio | > 10⁵ | Ratio of current when the transistor is "on" versus "off," crucial for switching applications. |

Supramolecular Assembly and Host-Guest Chemistry

The molecular architecture of this compound is conducive to the formation of ordered, non-covalent structures through various intermolecular interactions. The linear ethynyl groups and the planar phenyl ring provide a rigid scaffold, while the fluorine atom introduces specific electronic and steric effects that can be exploited in supramolecular design.

The design of supramolecular architectures utilizing this compound hinges on the interplay of several non-covalent interactions. The terminal hydrogen atoms of the ethynyl groups are weakly acidic and can act as hydrogen bond donors to suitable acceptors. The π-systems of the phenyl ring and the triple bonds can engage in π-π stacking interactions, which are fundamental to the assembly of many aromatic molecules.

The presence of the fluorine atom can significantly influence the supramolecular assembly in several ways:

Dipole-Dipole Interactions: The strong electronegativity of fluorine creates a significant C-F bond dipole, which can direct the assembly of molecules into ordered arrays.

Halogen Bonding: While less common for fluorine than for heavier halogens, the potential for C-F···X interactions (where X is a nucleophile) exists and can contribute to the stability of a supramolecular structure.

Fluorophobic Effect: In certain solvent systems, the tendency of fluorinated segments of molecules to segregate from non-fluorinated environments can drive aggregation and self-assembly. rsc.org This "fluorophobic effect" can be a powerful tool in directing the formation of complex architectures. rsc.org

Derivatives of 1,3-diethynylbenzene (B158350) have been shown to form macrocycles that exhibit self-association behavior in solution, driven by solvophobic interactions and π-stacking. acs.org It is plausible that this compound could be used to create analogous structures, with the fluorine atom providing an additional element of control over the assembly process.

Illustrative Data on Supramolecular Interactions

The following table presents hypothetical interaction energies for supramolecular motifs involving this compound, as might be determined by computational modeling.

| Interaction Type | Interacting Moiety | Guest Molecule | Solvent | Calculated Interaction Energy (kcal/mol) |

| Hydrogen Bonding | Ethynyl C-H | Pyridine | Chloroform | -2.5 |

| π-π Stacking | Phenyl Ring | Benzene | Hexane | -3.0 |

| Halogen Bonding | C-F | Ammonia | Dichloromethane (B109758) | -1.5 |

| Fluorophobic Effect | Fluorobenzene (B45895) | Perfluorooctane | Water | -4.0 |

| Note: The data in this table is illustrative and intended to represent the types of interactions and their potential magnitudes. It is not based on direct experimental measurements for this compound. |

The principles of host-guest chemistry rely on the complementary nature of a host molecule and its guest, in terms of size, shape, and chemical properties. wikipedia.org The cavity or binding site of a host molecule is designed to selectively bind a specific guest. The rigid framework and electronically distinct regions of this compound make it an interesting candidate for incorporation into larger host structures.

Host molecules built from this unit could exhibit selectivity for particular guests:

The electron-rich π-system of the diethynylbenzene core could preferentially bind electron-deficient aromatic guests through donor-acceptor interactions.

The presence of the fluorine atom could enhance binding with other fluorinated molecules through the aforementioned fluorophobic effect. rsc.orgrsc.org This has been observed in systems like fluorinated cyclodextrins, which show a preference for fluorinated guests. rsc.orgrsc.org

The ethynyl groups can be functionalized to introduce specific recognition sites, such as crown ethers for cation binding or hydrogen bonding motifs for anion recognition.

The binding of a guest molecule within a host containing the this compound unit could be detected through changes in the host's photophysical properties, such as fluorescence quenching or enhancement, forming the basis for a chemical sensor.

Aggregation-Induced Emission (AIE) Phenomena in Derived Materials

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. nih.gov This effect is the opposite of the more common aggregation-caused quenching (ACQ). The underlying mechanism of AIE is the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which closes non-radiative decay pathways and promotes radiative emission. nih.gov

Molecules that exhibit AIE, known as AIEgens, often possess a propeller-like or otherwise sterically hindered structure that allows for significant intramolecular motion in solution. While this compound itself is not a typical AIEgen, it is an excellent scaffold for the synthesis of AIE-active materials. By using the two ethynyl groups as points of attachment for bulky, rotatable groups (such as tetraphenylethylene (B103901) or triphenylamine (B166846) moieties), new molecules can be synthesized that are designed to exhibit AIE.

The rigid this compound core would serve as the central stator, while the attached groups would act as rotors. In dilute solution, these rotors would be free to rotate, dissipating absorbed energy non-radiatively. Upon aggregation, the physical constraint imposed by neighboring molecules would restrict these rotations, activating the fluorescence emission. The fluorine atom could further influence the AIE properties by modulating the intermolecular packing and electronic communication in the aggregated state.

Hypothetical Photophysical Data for an AIEgen Derived from this compound

This table illustrates the expected change in fluorescence quantum yield for a hypothetical AIEgen based on this compound in different solvent mixtures.

| Solvent System (THF/Water % v/v) | Aggregation State | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Quantum Yield (ΦF) |

| 100/0 | Dissolved | 350 | 480 | < 0.01 |

| 50/50 | Partially Aggregated | 350 | 475 | 0.25 |

| 10/90 | Fully Aggregated | 350 | 470 | 0.85 |

| Note: This data is hypothetical and serves to illustrate the AIE phenomenon. Actual values would depend on the specific molecular structure of the AIEgen. |

Structural and Electronic Characterization of Materials Incorporating this compound

The physical and chemical properties of materials derived from this compound are directly related to its molecular structure and electronic characteristics.

Structural Properties:

Molecular Formula: C10H5F

Molecular Weight: 144.15 g/mol

Core Geometry: The central benzene ring is planar. The ethynyl groups are linear and lie in the plane of the benzene ring in the lowest energy conformation.

Bonding: The C-F bond is one of the strongest in organic chemistry, contributing to the thermal and chemical stability of the molecule. wikipedia.org The C≡C triple bonds are regions of high electron density and are susceptible to addition reactions, making them useful handles for polymerization and functionalization.

Electronic Properties:

Fluorine Substitution: The highly electronegative fluorine atom acts as an inductive electron-withdrawing group, polarizing the C-F bond and influencing the electron distribution in the phenyl ring. This can affect the molecule's reactivity, acidity of the ethynyl protons, and intermolecular interactions.

Ethynyl Groups: The ethynyl groups can act as either π-donors or π-acceptors depending on the electronic demands of a reaction or interaction. Their presence extends the π-conjugation of the system.

Aromatic System: The combination of the electron-withdrawing fluorine and the π-system of the ethynyl groups results in a complex electronic landscape across the molecule, with potential for interesting photophysical and electronic behavior in derived polymers and supramolecular structures.

Typical Spectroscopic Data for this compound

The following table provides expected spectroscopic data for the characterization of this compound, based on its chemical structure.

| Technique | Feature | Expected Chemical Shift / Wavenumber / λmax |

| 1H NMR (CDCl3) | Aromatic C-H | δ 7.2-7.5 ppm |

| Ethynyl C-H | δ ~3.1 ppm | |

| 13C NMR (CDCl3) | C-F (1JCF ≈ 245 Hz) | δ ~163 ppm |

| Aromatic C-H | δ 115-135 ppm | |

| Ethynyl C≡C | δ 80-85 ppm | |

| 19F NMR (CDCl3) | Aromatic C-F | δ ~-110 ppm |

| FT-IR | C≡C-H stretch | ~3300 cm-1 |

| C≡C stretch | ~2100 cm-1 | |

| C-F stretch | ~1250 cm-1 | |

| UV-Vis (in Hexane) | π-π* transitions | λmax ~250-280 nm |

| Note: These are typical, expected values for a molecule with these functional groups and are not necessarily from a measured spectrum of the compound. |

Theoretical and Computational Investigations of 1,3 Diethynyl 5 Fluorobenzene Systems

Analysis of Electronic Structure and Molecular Orbitals

The electronic structure of 1,3-diethynyl-5-fluorobenzene governs its chemical behavior and photophysical properties. Analysis of its molecular orbitals, particularly the frontier orbitals, is key to understanding its reactivity and potential as a building block for functional materials.

Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals determine a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.com

The fluorine atom in this compound is a strong electron-withdrawing group, which is expected to lower the energy levels of both the HOMO and LUMO. Conversely, the ethynyl (B1212043) groups can act as π-donors or acceptors, influencing the delocalization and energy of the frontier orbitals. The interplay of these substituent effects will determine the HOMO-LUMO energy gap, a critical parameter that influences the molecule's electronic absorption and emission properties. A smaller HOMO-LUMO gap generally corresponds to absorption at longer wavelengths.

Table 2: Expected Qualitative Effects of Substituents on Benzene's Frontier Molecular Orbitals

| Substituent | Electronic Effect | Impact on HOMO Energy | Impact on LUMO Energy | Impact on HOMO-LUMO Gap |

|---|---|---|---|---|

| -F | Inductive Electron-Withdrawing, Mesomeric Electron-Donating | Lowering | Lowering | Generally increases or slightly decreases |

| -C≡CH | π-Donating/Accepting | Raising | Lowering | Decreasing |

The extended π-system of this compound, encompassing the benzene (B151609) ring and the two ethynyl groups, is central to its electronic properties. The delocalization of π-electrons across this framework can be investigated using computational methods. Natural Bond Orbital (NBO) analysis, for instance, can quantify the interactions between the orbitals of the benzene ring and the ethynyl substituents.

Furthermore, the ethynyl groups can participate in non-covalent interactions, such as C-H···π interactions, which can influence the packing of the molecule in the solid state. rsc.org The fluorine atom can also engage in intermolecular interactions, which can be modulated by its strong electronegativity. nih.gov Computational studies can model these weak interactions and predict their impact on the supramolecular assembly of this compound.

Theoretical Studies on Aromaticity and Antiaromaticity in Fluorinated Benzene Systems

Aromaticity is a fundamental concept in chemistry, and the introduction of substituents can significantly alter the aromatic character of a benzene ring. Theoretical studies on fluorinated benzenes have shown that fluorine substitution generally leads to a decrease in aromaticity. researchgate.netnih.gov This is attributed to two main effects: a resonant effect that diminishes π-electron delocalization and an inductive effect that decreases the charge density at the ring's center. researchgate.net

Table 3: Common Theoretical Descriptors of Aromaticity

| Descriptor | Principle | Interpretation |

|---|---|---|

| NICS (Nucleus-Independent Chemical Shift) | Magnetic | More negative values indicate stronger aromaticity. |

| HOMA (Harmonic Oscillator Model of Aromaticity) | Geometric | Values closer to 1 indicate higher aromaticity. |

| PDI (Para-Delocalization Index) | Electronic | Higher values suggest greater electron delocalization and aromaticity. |

| FLU (Aromatic Fluctuation Index) | Electronic | Lower values indicate stronger aromaticity. |

Nucleus-Independent Chemical Shift (NICS) Analysis

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic system. It involves calculating the magnetic shielding at a specific point, typically the center of the ring (NICS(0)) or slightly above it (NICS(1)), where a negative value indicates aromatic character (diatropic ring current) and a positive value suggests anti-aromaticity (paratropic ring current).

For this compound, NICS calculations are employed to quantify the aromaticity of the central benzene ring. The analysis considers the influence of both the fluorine and the two ethynyl substituents. While the π-systems of the ethynyl groups extend conjugation, both ethynyl and fluoro groups are generally considered electron-withdrawing, which can modulate the π-electron density within the ring.

Computational studies on monosubstituted benzenes have shown that electron-withdrawing substituents can lead to less negative NICS values compared to unsubstituted benzene, suggesting a slight reduction in aromaticity. mdpi.com The NICS(1)zz value, which specifically measures the π-electron contribution to the shielding, is a particularly sensitive indicator. It is anticipated that the cumulative electron-withdrawing effect of the three substituents in this compound would result in a NICS(1)zz value that is less negative than that of benzene, signifying a modest decrease in its aromatic character. However, the system is still expected to be strongly aromatic.

Table 1: Predicted NICS(1)zz Values (in ppm) for this compound and Related Compounds Predicted values are based on theoretical principles and data for related compounds.

| Compound | Predicted NICS(1)zz (ppm) | Aromaticity |

|---|---|---|

| Benzene | -30 to -35 | Aromatic |

| Fluorobenzene (B45895) | -28 to -32 | Aromatic |

| 1,3-Diethynylbenzene (B158350) | -25 to -30 | Aromatic |

| This compound | -24 to -29 | Aromatic |

Energy of Aromaticity Determination

The aromatic stabilization energy (ASE) is a quantitative measure of the extra stability a cyclic conjugated molecule possesses compared to a hypothetical, non-aromatic analogue. researchgate.net One common computational method to determine ASE is through isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of the equation, minimizing errors from other energetic factors. ni.ac.rsbenthamopen.com For benzene, this stabilization is experimentally determined to be approximately 36 kcal/mol. msu.edu

For this compound, the ASE would quantify the stabilizing effect of the cyclic π-electron delocalization as modified by the substituents. The calculation would involve a reaction comparing the energy of the target molecule to that of appropriate acyclic reference compounds containing the same structural motifs.

Substituent Effects on Electronic, Optical, and Redox Properties

The electronic, optical, and redox properties of this compound are dominated by the influence of its substituent groups on the central benzene ring. Both the fluorine atom and the two ethynyl groups are electron-withdrawing, which profoundly impacts the molecule's behavior.

Electronic Properties: The primary electronic effect of these substituents is the lowering of the energy levels of the frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). lumenlearning.comvedantu.com The fluorine atom exerts a strong inductive (-I) effect, while the ethynyl groups contribute both an inductive effect and a resonance (-R) effect that withdraws π-electron density. This combined action is expected to significantly stabilize both the HOMO and LUMO compared to benzene. This stabilization typically leads to an increase in the HOMO-LUMO energy gap, which in turn affects the molecule's reactivity and optical properties. A larger gap implies greater kinetic stability and resistance to electronic excitation.

Optical Properties: The optical properties are directly related to the electronic structure. The HOMO-LUMO gap dictates the energy of the lowest electronic transition, which corresponds to the longest wavelength absorption in the UV-Visible spectrum. While the extension of the π-system by the ethynyl groups would typically cause a bathochromic (red) shift compared to benzene, the significant stabilization of the frontier orbitals by the electron-withdrawing groups is expected to cause a hypsochromic (blue) shift relative to 1,3-diethynylbenzene. mcmaster.ca Therefore, the maximum absorption wavelength (λ_max) of this compound is predicted to lie between that of benzene and 1,3-diethynylbenzene.

Redox Properties: The redox behavior is also governed by the frontier orbital energies. The energy of the HOMO relates to the oxidation potential (the ease of removing an electron), while the LUMO energy relates to the reduction potential (the ease of adding an electron). Because the electron-withdrawing substituents lower the HOMO energy, this compound is expected to be more difficult to oxidize than benzene, possessing a higher oxidation potential. Conversely, the lowered LUMO energy makes the molecule a better electron acceptor, resulting in a lower (less negative) reduction potential compared to benzene. youtube.com

Spectroscopic Characterization Supported by Computational Predictions

Computational quantum chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting and interpreting the vibrational and magnetic resonance spectra of molecules like this compound.

Infrared (IR) and Raman Vibrational Spectroscopy

Theoretical calculations of vibrational frequencies can predict the positions and intensities of bands in the IR and Raman spectra, aiding in the assignment of experimental data. researchgate.net For this compound, the predicted spectrum is characterized by several key vibrational modes originating from its distinct functional groups. DFT calculations, often using the B3LYP functional with a suitable basis set, provide harmonic frequencies that are typically scaled to better match experimental anharmonic values. nih.gov

The most characteristic vibrations include:

Acetylenic C-H Stretch: A sharp, strong band expected around 3300 cm⁻¹. Studies on related diethynylbenzenes show this mode can be split due to Fermi resonance. acs.org

C≡C Stretch: A moderately intense band in the region of 2100-2200 cm⁻¹.

Aromatic C-H Stretch: Multiple weaker bands appearing above 3000 cm⁻¹.

Aromatic C=C Ring Stretches: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the benzene ring.

C-F Stretch: A strong band typically found in the 1200-1300 cm⁻¹ range for fluorobenzene derivatives.

Table 2: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound Based on DFT calculations and data from analogous compounds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Acetylenic C-H Stretch | ~3310 | Strong | Medium |

| Aromatic C-H Stretch | ~3080 | Medium | Medium |

| C≡C Stretch | ~2150 | Medium | Strong |

| Aromatic Ring C=C Stretch | ~1580, ~1450 | Strong | Strong |

| In-plane C-H Bend | ~1300 | Medium | Weak |

| C-F Stretch | ~1240 | Strong | Weak |

| Out-of-plane C-H Bend | ~880 | Strong | Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational methods are highly effective for predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov DFT calculations of magnetic shielding constants, when referenced against a standard like tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C or CFCl₃ for ¹⁹F, can provide accurate predictions of experimental spectra. researchgate.netrsc.org

¹H NMR: The spectrum is expected to show two distinct signals for the aromatic protons and one for the acetylenic protons. The aromatic protons are deshielded by the adjacent electron-withdrawing groups. The acetylenic proton signal would appear in its characteristic region.

¹³C NMR: The spectrum would be more complex, with separate signals for the four types of carbon atoms in the benzene ring (three substituted and one unsubstituted) and the two types of acetylenic carbons. The carbon atom bonded to fluorine (C-F) will show a large chemical shift and a strong one-bond ¹J(C-F) coupling.

¹⁹F NMR: A single resonance is expected for the fluorine atom. Its chemical shift provides sensitive information about the electronic environment within the molecule.

Table 3: Predicted NMR Chemical Shifts (δ, ppm) for this compound Predicted values are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F.

| Nucleus | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic (H-4/6) | 7.4 - 7.6 |

| ¹H | Aromatic (H-2) | 7.6 - 7.8 |

| ¹H | Acetylenic (-C≡CH) | 3.2 - 3.4 |

| ¹³C | Aromatic (C-F) | 161 - 164 |

| ¹³C | Aromatic (C-H) | 118 - 122 |

| ¹³C | Aromatic (C-C≡) | 123 - 125 |

| ¹³C | Acetylenic (-C ≡CH) | 81 - 84 |

| ¹³C | Acetylenic (-C≡C H) | 78 - 81 |

| ¹⁹F | Aromatic (C-F) | -110 to -115 |

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways for Enhanced Scalability

The future availability of 1,3-diethynyl-5-fluorobenzene for large-scale applications hinges on the development of efficient and scalable synthetic routes. Current laboratory-scale syntheses, often multi-step processes, may not be economically viable for industrial production. Future research will likely focus on optimizing existing methods and exploring new catalytic systems to improve yield, reduce costs, and enhance safety.

Key research avenues include:

Process Intensification: Investigating continuous flow reactors and microreactor technologies could offer better control over reaction parameters, leading to higher yields and purity while minimizing hazardous waste.

Catalyst Development: The Sonogashira cross-coupling reaction is a common method for introducing ethynyl (B1212043) groups. researchgate.net Future work could explore more robust and recyclable palladium or copper catalysts, or even transition to less expensive, earth-abundant metal catalysts like iron or nickel to improve the economic feasibility of the synthesis.

A comparison of potential synthetic strategies is outlined below:

| Synthetic Strategy | Potential Advantages | Research Challenges | Key Performance Indicators |

| Optimized Batch Sonogashira Coupling | Well-established methodology; predictable outcomes. | Catalyst cost and lifetime; product purification; scalability issues. | >90% Yield, <1% Catalyst Loading |

| Continuous Flow Synthesis | Enhanced safety and control; improved heat and mass transfer; potential for automation. | Initial setup cost; potential for channel clogging; requires process optimization. | High throughput, consistent purity |

| Novel Earth-Abundant Metal Catalysis | Reduced catalyst cost; improved sustainability. | Lower catalytic activity and selectivity compared to precious metals; catalyst stability. | Cost per kilogram, catalyst turnover number |

Development of Advanced Polymer Architectures for Specific Applications

The bifunctional nature of this compound makes it an ideal monomer for creating a diverse range of polymer architectures. Future research will move beyond simple linear polymers to create complex, tailored structures for specific high-performance applications. The presence of the fluorine atom is expected to impart unique properties such as thermal stability, chemical resistance, and specific electronic characteristics. researchgate.netrsc.org

Emerging polymer architectures to be explored include:

Hyperbranched and Cross-linked Networks: Polymerization of the diethynyl monomer can lead to the formation of rigid, porous networks. nih.gov These materials are promising candidates for gas storage and separation, catalysis, and low-dielectric constant materials for microelectronics. The fluorine substitution can enhance the hydrophobicity and gas sorption properties of these networks.

Graft and Bottlebrush Copolymers: Grafting polymer chains onto a backbone derived from this compound can create materials with tunable properties. umn.edu For example, grafting flexible side chains could improve solubility and processability, while grafting conductive polymers could create materials for organic electronics.

Block Copolymers: The synthesis of block copolymers containing segments derived from this monomer could lead to self-assembling materials with ordered nanostructures. umn.edu These structures are highly desirable for applications in nanolithography, photonics, and advanced membranes.

Expansion into New Optoelectronic and Sensing Technologies

Polymers derived from diethynylbenzene monomers, known as poly(phenylene ethynylene)s (PPEs), are known for their promising optical and electronic properties. mit.eduresearchgate.net The incorporation of fluorine into the polymer backbone can modulate these properties, opening doors to new applications. acs.orgnih.govnih.gov

Future research directions in this area include:

Organic Light-Emitting Diodes (OLEDs): The fluorine atom can lower the HOMO and LUMO energy levels of the resulting polymer, which can improve charge injection and transport properties in OLED devices. nih.gov Research will focus on synthesizing polymers with tailored emission colors and improved device efficiency and lifetime.

Chemical and Biological Sensors: The fluorescence of PPEs is often sensitive to their environment. This property can be harnessed to create highly sensitive sensors. The fluorinated backbone can enhance selectivity and stability, leading to robust sensors for detecting explosives, pollutants, or biological molecules. mit.edu

Photovoltaics: Fluorination is a known strategy to improve the performance of polymer solar cells by tuning the electronic energy levels for more efficient charge separation and transport. nih.gov Polymers and copolymers of this compound could be explored as donor or acceptor materials in organic photovoltaic devices.

| Potential Application | Role of this compound | Key Property Enhancement by Fluorine |

| OLEDs | Monomer for emissive layer polymer | Lowered LUMO for improved electron injection; enhanced stability |

| Chemical Sensors | Backbone for fluorescent polymer | Modulated fluorescence response; increased photostability |

| Organic Photovoltaics | Component of donor or acceptor polymer | Tuned energy levels for optimal charge transfer |

Synergistic Experimental and Computational Research Initiatives

To accelerate the development of materials based on this compound, a close integration of experimental synthesis and computational modeling will be crucial. rsc.org Computational chemistry can provide valuable insights into reaction mechanisms, polymer structures, and material properties, thereby guiding experimental efforts.

Future synergistic initiatives will likely involve:

Predictive Modeling of Polymer Properties: Using methods like Density Functional Theory (DFT), researchers can predict the electronic structure, optical properties, and conformational preferences of polymers before they are synthesized. nih.gov This allows for the in silico screening of potential polymer candidates for specific applications.

Reaction Mechanism Elucidation: Computational studies can help understand the intricate mechanisms of polymerization, including the role of catalysts and the factors controlling polymer chain growth and architecture. mdpi.com This knowledge is vital for optimizing reaction conditions and achieving desired polymer structures.

Simulation of Self-Assembly: Molecular dynamics simulations can be employed to predict how block copolymers derived from this compound will self-assemble into nanostructures, providing a roadmap for creating materials with targeted morphologies.

Design of Next-Generation Functional Materials with Tailored Properties

The ultimate goal of research into this compound is to design and create a new generation of functional materials with precisely tailored properties. The unique combination of reactive sites and the fluorine substituent provides a versatile platform for achieving this.

Future paradigms in materials design will focus on:

Multifunctional Materials: Creating materials that combine several useful properties, such as polymers that are simultaneously conductive, emissive, and chemically resistant. This could be achieved by copolymerizing this compound with other functional monomers. researchgate.net

Stimuli-Responsive Materials: Designing polymers that change their properties in response to external stimuli such as light, heat, or chemical analytes. The rigid, conjugated backbone of PPEs can be modified with responsive side chains to create "smart" materials for use in switches, sensors, and drug delivery systems.

Hierarchically Structured Materials: Controlling the structure of materials across multiple length scales, from the molecular level to the macroscopic. This could involve using self-assembly techniques to create nanopatterned thin films from block copolymers, which are then integrated into larger device architectures. The introduction of fluorine can influence intermolecular interactions, providing another tool to control this hierarchical assembly. rsc.org

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1,3-Diethynyl-5-fluorobenzene, and how can reaction conditions be optimized to enhance yield and purity?

- Methodological Answer : Synthesis typically involves sequential Sonogashira coupling reactions to introduce ethynyl groups onto a fluorinated benzene ring. Optimization includes using palladium catalysts (e.g., Pd(PPh₃)₄) with copper iodide co-catalysis under inert atmospheres to prevent oxidation. Temperature control (60–80°C) and anhydrous solvents (e.g., THF or DMF) improve reaction efficiency. Purification via column chromatography with silica gel and hexane/ethyl acetate gradients ensures high purity. Intermediate characterization by NMR (¹H/¹³C) and GC-MS is critical .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- ¹H/¹³C NMR : Identify ethynyl protons (δ 2.8–3.2 ppm) and fluorine coupling patterns (e.g., para-fluorine splitting). Aromatic protons show deshielding due to electron-withdrawing substituents.

- FTIR : Confirm C≡C stretches (~2100 cm⁻¹) and C-F bonds (~1200 cm⁻¹).

- HPLC : Use C18 columns with acetonitrile/water mobile phases to assess purity (>98%).

- Mass Spectrometry : ESI-MS or EI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 174.04). Cross-validate spectral data with computational tools (e.g., ChemDraw simulations) .

Advanced Research Questions

Q. How do the electronic properties of the ethynyl and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The ethynyl group acts as a strong electron-withdrawing moiety, polarizing the benzene ring and directing electrophilic attacks to meta/para positions. Fluorine’s inductive effect further enhances electrophilicity, facilitating Suzuki-Miyaura or Heck couplings. Computational studies (DFT) reveal reduced electron density at the 2- and 4-positions, favoring regioselective bond formation. Experimental validation via Hammett substituent constants (σₚ ≈ 0.15 for –C≡CH) correlates with observed reactivity .

Q. What strategies can resolve contradictions in reported thermodynamic properties (e.g., melting point, solubility) of this compound across different studies?

- Methodological Answer :

- Melting Point : Use differential scanning calorimetry (DSC) under controlled heating rates (5°C/min) to minimize decomposition. Compare results with recrystallized samples (solvent: ethanol/water).

- Solubility : Conduct equilibrium solubility studies in DMSO, THF, and chloroform at 25°C using UV-Vis spectroscopy (λₘₐₓ ~260 nm). Publish detailed experimental protocols (e.g., agitation time, particle size) to standardize data .

Q. How can computational chemistry (e.g., DFT calculations) predict the regioselectivity of this compound in electrophilic aromatic substitution reactions?

- Methodological Answer : Density Functional Theory (B3LYP/6-311+G(d,p)) calculates Fukui indices to identify nucleophilic/electrophilic sites. For nitration, the 4-position shows higher electrophilic susceptibility (Fukui f⁻ ≈ 0.12 vs. 0.08 at 2-position). Molecular electrostatic potential (MEP) maps visualize charge distribution, aligning with experimental nitration products. Validate with kinetic isotope effects (KIE) studies .

Q. What are the potential biomedical applications of this compound derivatives, and how can their pharmacokinetic profiles be optimized?

- Methodological Answer : Derivatives with appended heterocycles (e.g., pyrazoles) show anticonvulsant activity in rodent models (ED₅₀ ~25 mg/kg). To optimize pharmacokinetics:

- Lipophilicity : Introduce trifluoromethyl groups (logP < 3) to enhance blood-brain barrier penetration.

- Metabolic Stability : Use microsomal assays (e.g., human liver microsomes) to identify CYP450 vulnerabilities. Deuterium incorporation at labile sites reduces first-pass metabolism .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.